1-(2,4-Dibromo-6-methoxyphenyl)ethanone
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Overview
Description
1-(2,4-Dibromo-6-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two bromine atoms at the 2 and 4 positions and a methoxy group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dibromo-6-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(6-methoxyphenyl)ethanone. The reaction typically involves the use of bromine in an organic solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dibromo-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted ethanones with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
1-(2,4-Dibromo-6-methoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromo-6-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 1-(2,4-Dibromo-6-methylphenyl)ethanone
- 1-(2,4-Dibromo-6-hydroxyphenyl)ethanone
- 1-(2,4-Dibromo-6-ethoxyphenyl)ethanone
Comparison: 1-(2,4-Dibromo-6-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications.
Properties
Molecular Formula |
C9H8Br2O2 |
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Molecular Weight |
307.97 g/mol |
IUPAC Name |
1-(2,4-dibromo-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-5(12)9-7(11)3-6(10)4-8(9)13-2/h3-4H,1-2H3 |
InChI Key |
KTRIEFXGAJIDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)Br)OC |
Origin of Product |
United States |
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